molecular formula C15H18N4O3S B2852863 2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-49-2

2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2852863
CAS No.: 886910-49-2
M. Wt: 334.39
InChI Key: NTQWPPDRISHMEV-UHFFFAOYSA-N
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Description

2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on compounds structurally related to 2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has shown promising antimicrobial properties. For instance, the design and synthesis of azole derivatives, including triazole compounds with morpholine moieties, have been investigated for their antimicrobial activities. These studies reveal that certain derivatives exhibit significant activity against various microorganisms, highlighting the potential of such compounds in the development of new antimicrobial agents (Başoğlu et al., 2013), (Bektaş et al., 2010).

Electrochemical and Electrochromic Properties

Another avenue of research explores the electrochemical and electrochromic properties of thiazolo and triazole derivatives. Studies have synthesized novel copolymers incorporating thiazolo[5,4-d]thiazole units with varying donor groups, including furan moieties, to investigate their electrochromic behavior. These materials demonstrate multichromic properties and low band-gap values, making them suitable candidates for electrochromic applications, suggesting the potential utility of this compound derivatives in this field as well (Akpinar et al., 2013).

Synthetic Methodologies and Chemical Transformations

Research into the synthesis and reactions of related compounds offers insights into the broader applications of this compound in organic chemistry. For example, the synthesis of new heterocyclic compounds through reactions involving furan-2-carbohydrazide and various secondary amines, including morpholine, has been documented. Such studies not only expand the chemical toolbox for synthesizing novel derivatives but also contribute to the understanding of their potential biological and pharmacological applications (Remizov et al., 2019).

Potential Anti-inflammatory Agents

Compounds with structural similarities to this compound have been explored for their potential as anti-inflammatory agents. The synthesis of novel thiazole derivatives and their evaluation for anti-inflammatory activity have been undertaken, with some compounds demonstrating significant inhibition of carrageenin-induced edema. These findings suggest the possibility of developing new anti-inflammatory drugs based on the core structure of this compound (Helal et al., 2013).

Properties

IUPAC Name

2-ethyl-5-[furan-2-yl(morpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-2-11-16-15-19(17-11)14(20)13(23-15)12(10-4-3-7-22-10)18-5-8-21-9-6-18/h3-4,7,12,20H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQWPPDRISHMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.